![molecular formula C21H16F2N2O4S B2386271 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide CAS No. 922094-60-8](/img/structure/B2386271.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide
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Description
Scientific Research Applications
Novel Synthetic Approaches
The primary sulfonamide group in related compounds facilitates innovative synthetic pathways for constructing complex molecular architectures, such as polycyclic [1,4]oxazepine-based structures, which exhibit strong inhibition against human carbonic anhydrases. This showcases the compound's role in enabling new synthetic strategies and its potential as a scaffold for developing therapeutic agents (Sapegin et al., 2018).
Heterocyclic Compound Synthesis
Research into the synthesis of novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide highlights the versatility of sulfonamide derivatives in the construction of heterocyclic compounds with potential antifungal activities. This indicates the compound's utility in generating diverse molecular frameworks for biological evaluation (Khodairy et al., 2016).
Antimicrobial Activity
The synthesis and characterization of quinazoline sulfonamide derivatives reveal their significant in vitro antimicrobial properties, offering a foundation for developing new antibacterial and antifungal agents. This underlines the compound's potential in addressing microbial resistance through novel molecular designs (Kumar et al., 2018).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4S/c1-12-3-7-19-17(9-12)25(2)21(26)15-11-14(5-8-18(15)29-19)24-30(27,28)20-10-13(22)4-6-16(20)23/h3-11,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCQOULHEIPXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide |
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